3-Bromo-7,8-dihydro-4H,6H-pyrazolo[5,1-c][1,4]oxazepine
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Overview
Description
3-Bromo-7,8-dihydro-4H,6H-pyrazolo[5,1-c][1,4]oxazepine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo-oxazepine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7,8-dihydro-4H,6H-pyrazolo[5,1-c][1,4]oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by cyclization upon deprotection of the Boc protecting group . This method ensures the formation of the pyrazolo-oxazepine skeleton with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7,8-dihydro-4H,6H-pyrazolo[5,1-c][1,4]oxazepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Cyclization Reactions: Reagents such as acids or bases can facilitate cyclization, often under reflux conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo-oxazepine derivatives, while cyclization reactions can produce fused ring systems with enhanced biological activity.
Scientific Research Applications
3-Bromo-7,8-dihydro-4H,6H-pyrazolo[5,1-c][1,4]oxazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-7,8-dihydro-4H,6H-pyrazolo[5,1-c][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity and therapeutic potential.
Uniqueness
3-Bromo-7,8-dihydro-4H,6H-pyrazolo[5,1-c][1,4]oxazepine stands out due to its unique pyrazolo-oxazepine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H9BrN2O |
---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
3-bromo-4,6,7,8-tetrahydropyrazolo[5,1-c][1,4]oxazepine |
InChI |
InChI=1S/C7H9BrN2O/c8-6-4-9-10-2-1-3-11-5-7(6)10/h4H,1-3,5H2 |
InChI Key |
SQFPJGYFDXURKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C=N2)Br)COC1 |
Origin of Product |
United States |
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